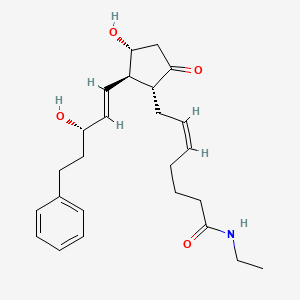

17-phenyl trinor Prostaglandin E2 ethyl amide

説明

特性

IUPAC Name |

(Z)-N-ethyl-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-22,24,27,29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYMIHJCJJUECW-XYOQMNIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the 17-Phenyl Trinor PGE2 Ethyl Amide EP1 Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathway and pharmacological characterization of 17-phenyl trinor PGE2 ethyl amide, a potent agonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document includes a summary of quantitative data, detailed experimental protocols for receptor binding and functional assays, and visualizations of the core signaling pathway and experimental workflows.

Introduction

17-phenyl trinor PGE2 ethyl amide is a synthetic analog of PGE2. It is designed as a more stable and lipid-soluble prodrug of its active form, 17-phenyl trinor PGE2. The ethyl amide modification enhances tissue uptake, where it is subsequently hydrolyzed by endogenous amidases to the active carboxylic acid. The parent compound, 17-phenyl trinor PGE2, is a potent agonist for the EP1 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathophysiological processes, including pain, inflammation, and cancer.[1][2]

The EP1 receptor primarily couples to the Gq alpha subunit of heterotrimeric G-proteins.[3] Activation of the EP1 receptor by an agonist like 17-phenyl trinor PGE2 initiates a signaling cascade that leads to an increase in intracellular calcium levels.[1][4] This makes the EP1 receptor an attractive therapeutic target for various diseases.

Quantitative Data

The following table summarizes the binding affinities (Ki) of the active form, 17-phenyl trinor PGE2, for various prostanoid receptors. It is important to note that while the ethyl amide is the administered compound, its activity is attributable to the parent compound after in vivo or in situ conversion.

| Compound | Receptor Subtype | Species | Ki (nM) |

| 17-phenyl trinor PGE2 | EP1 | Mouse | 14[1][5] |

| 17-phenyl trinor PGE2 | EP3 | Mouse | 3.7[1][5] |

| 17-phenyl trinor PGE2 | EP1 | Rat | 25[1][5] |

| 17-phenyl trinor PGE2 | EP3 | Rat | 4.3[1][5] |

| 17-phenyl trinor PGE2 | EP4 | Rat | 54[1][5] |

EP1 Receptor Signaling Pathway

Upon binding of an agonist such as 17-phenyl trinor PGE2, the EP1 receptor undergoes a conformational change, leading to the activation of the associated Gq protein. The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Gαq-GTP then activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to various cellular responses.

Caption: EP1 Receptor Signaling Pathway.

Experimental Protocols

To characterize the interaction of 17-phenyl trinor PGE2 ethyl amide with the EP1 receptor, two key in vitro assays are typically performed: a radioligand binding assay to determine binding affinity and a calcium mobilization assay to measure functional potency.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound (e.g., 17-phenyl trinor PGE2) to compete with a radiolabeled ligand for binding to the EP1 receptor.

1. Materials:

- HEK293 cells stably expressing the human EP1 receptor.

- Cell culture medium (e.g., DMEM with 10% FBS).

- Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

- Radioligand: [3H]-PGE2.

- Unlabeled competitor: 17-phenyl trinor PGE2.

- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

- Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

- Glass fiber filters (e.g., Whatman GF/B).

- Scintillation cocktail.

- 96-well filter plates.

- Plate shaker.

- Filtration manifold.

- Scintillation counter.

2. Methods:

- Membrane Preparation:

- Culture HEK293-EP1 cells to confluence.

- Harvest cells and homogenize in ice-cold membrane preparation buffer.

- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

- Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

- Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

- Binding Assay:

- In a 96-well plate, add in the following order:

- 50 µL of assay buffer (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).

- 50 µL of various concentrations of the competitor compound (17-phenyl trinor PGE2).

- 50 µL of [3H]-PGE2 (at a concentration close to its Kd).

- 100 µL of the membrane preparation (containing 10-20 µg of protein).

- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

- Filtration and Counting:

- Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

- Wash the filters three times with ice-cold wash buffer.

- Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

- Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the log concentration of the competitor.

- Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following EP1 receptor activation.

1. Materials:

- HEK293 cells stably expressing the human EP1 receptor.

- Cell culture medium (e.g., DMEM with 10% FBS).

- Hanks' Balanced Salt Solution (HBSS).

- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

- Probenecid (to prevent dye leakage).

- 17-phenyl trinor PGE2 ethyl amide.

- Black, clear-bottom 96-well plates.

- Fluorescence plate reader with an injection system.

2. Methods:

- Cell Plating:

- Seed HEK293-EP1 cells into black, clear-bottom 96-well plates and grow to 80-90% confluence.

- Dye Loading:

- Prepare a loading buffer containing HBSS, Fluo-4 AM (e.g., 2 µM), and probenecid (e.g., 2.5 mM).

- Remove the culture medium from the cells and add the loading buffer.

- Incubate the plate at 37°C for 60 minutes in the dark.

- Wash the cells twice with HBSS containing probenecid.

- Calcium Measurement:

- Place the plate in a fluorescence plate reader.

- Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

- Record a baseline fluorescence reading for a few seconds.

- Inject a serial dilution of 17-phenyl trinor PGE2 ethyl amide into the wells.

- Continue to record the fluorescence intensity for 1-2 minutes to capture the peak response.

- Data Analysis:

- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

- Normalize the response to the maximum response obtained with a saturating concentration of a known agonist (e.g., PGE2).

- Plot the normalized response against the log concentration of the agonist.

- Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the activity of 17-phenyl trinor PGE2 ethyl amide on the EP1 receptor.

Caption: Experimental workflow for EP1 receptor characterization.

References

An In-Depth Technical Guide to the Synthesis of 17-phenyl trinor Prostaglandin E2 Ethyl Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 17-phenyl trinor Prostaglandin E2 ethyl amide, a synthetic analog of Prostaglandin E2 (PGE2). Due to the limited availability of a direct, published synthetic route, this guide outlines a robust and logical pathway adapted from the well-established syntheses of closely related prostaglandin analogs, such as Bimatoprost.[1] The synthesis commences with the versatile Corey lactone, a cornerstone in prostaglandin chemistry, and proceeds through the sequential introduction of the characteristic α- and ω-chains, a key oxidation step, and final amidation.

This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the relevant biological signaling pathway to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for the target compound, 17-phenyl trinor Prostaglandin E2 ethyl amide, is provided below.

| Property | Value | Reference |

| Formal Name | N-ethyl-9-oxo-11α,15S-dihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-amide | [2] |

| CAS Number | 1219032-20-8 | [2] |

| Molecular Formula | C₂₅H₃₅NO₄ | [2][3] |

| Molecular Weight | 413.6 g/mol | [2][3] |

| Physical Appearance | Solid | [3] |

| Purity | ≥98% (as commercially available) | [2] |

| Solubility | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol: >100 mg/ml, PBS (pH 7.2): >0.8 mg/ml | [2] |

| SMILES | O=C1--INVALID-LINK----INVALID-LINK--CCC2=CC=CC=C2">C@@H--INVALID-LINK--C1 | [2] |

| InChI | InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-22,24,27,29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,24+/m0/s1 | [2] |

Proposed Synthetic Pathway

The synthesis of 17-phenyl trinor Prostaglandin E2 ethyl amide can be envisioned in five principal stages, beginning with the synthesis of the pivotal Corey lactone intermediate.

Caption: Proposed synthetic workflow for 17-phenyl trinor Prostaglandin E2 ethyl amide.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related prostaglandin analogs and represent a viable route to the target molecule.

Stage 1: Synthesis of the Corey Lactone

The Corey lactone is a well-known and versatile intermediate in prostaglandin synthesis.[4][5] Numerous synthetic routes to this intermediate have been developed. One efficient method involves a Diels-Alder reaction between 5-(methoxymethyl)cyclopenta-1,3-diene and 2-chloroacrylonitrile, followed by a series of transformations.[4]

Exemplary Protocol for a Key Step (Baeyer-Villiger Oxidation):

-

Reaction: Conversion of a bicyclic ketone precursor to the Corey lactone.

-

Reagents: Bicyclic ketone, m-chloroperoxybenzoic acid (m-CPBA), sodium bicarbonate (NaHCO₃), dichloromethane (DCM).

-

Procedure: To a solution of the bicyclic ketone in DCM, NaHCO₃ is added, followed by the portion-wise addition of m-CPBA at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with a solution of sodium bisulfite. The organic layer is separated, washed with saturated NaHCO₃ solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Stage 2: Introduction of the ω-Chain via Horner-Wadsworth-Emmons Reaction

The 17-phenyl trinor side chain is introduced via a Horner-Wadsworth-Emmons reaction with the Corey aldehyde, which is obtained by oxidation of the primary alcohol of the Corey lactone.[6][7]

Protocol:

-

Reaction: Olefination of the Corey aldehyde with dimethyl (2-oxo-4-phenylbutyl)phosphonate.

-

Reagents: Corey aldehyde, dimethyl (2-oxo-4-phenylbutyl)phosphonate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

-

Procedure: A suspension of NaH in anhydrous THF is cooled to 0 °C. A solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate in anhydrous THF is added dropwise, and the mixture is stirred for 30 minutes. A solution of the Corey aldehyde in anhydrous THF is then added, and the reaction is allowed to warm to room temperature and stirred until completion.[6]

-

Work-up and Purification: The reaction is quenched by the addition of saturated ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting enone is purified by flash column chromatography.

-

Subsequent Reduction: The resulting ketone on the ω-chain is stereoselectively reduced, for instance with sodium borohydride, to the corresponding (S)-alcohol.

Stage 3: Selective Oxidation of the C-9 Hydroxyl Group

This is the pivotal step to convert the PGF₂α scaffold to the PGE₂ scaffold. The secondary alcohol at the C-9 position is selectively oxidized to a ketone. Jones oxidation is a classic and effective method for this transformation in the prostaglandin series.[8][9][10]

Protocol:

-

Reaction: Oxidation of the C-9 secondary alcohol to a ketone.

-

Reagents: Prostaglandin F2α analog intermediate, Jones reagent (a solution of chromium trioxide in sulfuric acid), acetone.

-

Procedure: The prostaglandin intermediate is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise with vigorous stirring until a persistent orange-brown color is observed. The reaction is monitored by TLC.[10][11]

-

Work-up and Purification: The excess oxidant is quenched by the addition of isopropanol. The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Stage 4: Introduction of the α-Chain via Wittig Reaction

The α-chain is installed via a Wittig reaction between the lactol (obtained by reduction of the lactone) and (4-carboxybutyl)triphenylphosphonium bromide.[12]

Protocol:

-

Lactone Reduction to Lactol: The lactone from the previous step is reduced to the corresponding lactol using diisobutylaluminium hydride (DIBAL-H) at low temperature (e.g., -78 °C) in a solvent like toluene.

-

Wittig Reaction:

-

Reagents: Lactol, (4-carboxybutyl)triphenylphosphonium bromide, a strong base (e.g., sodium hydride or potassium tert-butoxide), anhydrous dimethyl sulfoxide (DMSO) or THF.

-

Procedure: The phosphonium salt is deprotonated with the base in an anhydrous solvent to form the ylide. The lactol is then added to the ylide solution, and the reaction mixture is stirred at room temperature until the reaction is complete.[12]

-

Work-up and Purification: The reaction is quenched with water, and the pH is adjusted to be acidic. The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude prostaglandin acid is purified by chromatography.

-

Stage 5: Final Amidation

The terminal carboxylic acid of the α-chain is converted to the corresponding ethyl amide.

Protocol:

-

Reaction: Amide bond formation between the carboxylic acid and ethylamine.

-

Reagents: 17-phenyl trinor Prostaglandin E2, a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), a base (e.g., triethylamine or N,N-diisopropylethylamine), ethylamine hydrochloride, and a suitable solvent (e.g., dichloromethane or DMF).

-

Procedure: To a solution of the prostaglandin acid in the chosen solvent, the coupling agent, base, and ethylamine hydrochloride are added. The reaction is stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The final product is purified by column chromatography to yield 17-phenyl trinor Prostaglandin E2 ethyl amide.

Quantitative Data Summary

While specific yields for the synthesis of 17-phenyl trinor Prostaglandin E2 ethyl amide are not published, the following table provides expected yields for each step based on analogous prostaglandin syntheses.

| Step | Reaction Type | Starting Material | Key Reagents | Expected Yield (%) |

| 1. Corey Lactone Synthesis | Multi-step | Commercially available materials | Various | 40-60 (overall) |

| 2. ω-Chain Introduction | Horner-Wadsworth-Emmons | Corey Aldehyde | Dimethyl (2-oxo-4-phenylbutyl)phosphonate, NaH | 70-85 |

| 3. C-9 Hydroxyl Oxidation | Jones Oxidation | PGF2α analog intermediate | CrO₃, H₂SO₄, Acetone | 60-80 |

| 4. α-Chain Introduction | Wittig Reaction | PGE2 analog intermediate | (4-carboxybutyl)triphenylphosphonium bromide, NaH/DMSO | 50-70 |

| 5. Final Amidation | Amide Coupling | 17-phenyl trinor PGE2 | EDC, Ethylamine HCl | 70-90 |

Note: Yields are estimates and may vary depending on the specific reaction conditions and scale.

Biological Context: Prostaglandin E2 Signaling Pathway

17-phenyl trinor Prostaglandin E2 ethyl amide is an analog of PGE2 and is expected to interact with the prostaglandin E receptors (EP1, EP2, EP3, and EP4).[2][13] These are G-protein coupled receptors that, upon activation, trigger diverse downstream signaling cascades.[14][15][16][17][18] The ethyl amide modification is designed to increase the lipophilicity of the compound, thereby enhancing its tissue penetration.[2] It is likely that in vivo, the amide is hydrolyzed by amidases to release the active free acid, 17-phenyl trinor Prostaglandin E2.

Caption: Simplified signaling pathway of Prostaglandin E2 via its receptors.

Conclusion

This technical guide presents a feasible and detailed synthetic route for 17-phenyl trinor Prostaglandin E2 ethyl amide, based on established and reliable methods in prostaglandin chemistry. By providing structured protocols, quantitative data estimates, and visual diagrams, this document serves as a valuable resource for researchers and professionals engaged in the synthesis of novel prostaglandin analogs for therapeutic applications. Further optimization of each step and detailed characterization of the intermediates and final product will be necessary for any practical application.

References

- 1. 17-phenyl trinor Prostaglandin F2? ethyl amide - Biochemicals - CAT N°: 16820 [bertin-bioreagent.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 17-phenyl trinor Prostaglandin E2 ethyl amide | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 8. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jones oxidation - Wikipedia [en.wikipedia.org]

- 10. Jones Oxidation [organic-chemistry.org]

- 11. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 12. benchchem.com [benchchem.com]

- 13. amsbio.com [amsbio.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. PGE2-EP receptor signaling pathways [pfocr.wikipathways.org]

- 17. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 17-phenyl trinor PGE2 Ethyl Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-phenyl trinor Prostaglandin E2 (PGE2) ethyl amide is a synthetic analog of prostaglandin E2, a potent lipid mediator involved in a wide array of physiological and pathological processes. The structural modifications of this analog, specifically the substitution of the terminal three carbons of the omega chain with a phenyl group and the amidation of the C-1 carboxyl group, significantly alter its pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 17-phenyl trinor PGE2 ethyl amide, focusing on its interaction with prostanoid receptors, the resulting signaling pathways, and the experimental methodologies used for its characterization.

Data Presentation: Receptor Binding and Biological Activity

The introduction of a phenyl group at the 17-position and the conversion of the C-1 carboxylic acid to an ethyl amide are key modifications that influence the potency and receptor selectivity of the PGE2 scaffold. The ethyl amide modification generally increases lipid solubility, which can lead to improved tissue uptake and a lower effective concentration.[1] Below is a summary of the available quantitative data for 17-phenyl trinor PGE2 and its ethyl amide derivative.

Table 1: Receptor Binding Affinities (Ki) of 17-phenyl trinor PGE2 Analogs

| Compound | Species | EP1 Receptor Ki (nM) | EP3 Receptor Ki (nM) | EP4 Receptor Ki (nM) |

| 17-phenyl trinor PGE2 | Mouse | 14 | 3.7 | - |

| 17-phenyl trinor PGE2 | Rat | 25 | 4.3 | 54 |

Data sourced from Cayman Chemical product information sheets, citing original research.[1]

Table 2: In Vitro and In Vivo Biological Activity of 17-phenyl trinor PGE2

| Assay | Species | Compound | Activity | Potency Relative to PGE2 |

| Guinea Pig Ileum Contraction | Guinea Pig | 17-phenyl trinor PGE2 | Contraction at 11 µM | - |

| Antifertility Agent | Hamster | 17-phenyl trinor PGE2 | ED50 of 350 µg/kg | 4.4 times more potent |

Data sourced from Cayman Chemical product information sheets, citing original research.[2]

Structure-Activity Relationship (SAR) Insights

A study on 55 prostanoid analogs at the human EP1 receptor revealed several critical structural features for agonist activity[3]:

-

Hydroxyl Groups at C-11 and C-15: The presence and correct stereochemistry of these hydroxyl groups are crucial for potent agonist activity.

-

C-1 Carboxyl Group: This group is important for activity, and its modification to esters generally reduces affinity and potency. The ethyl amide in the title compound represents a bioisosteric replacement that can modulate activity and pharmacokinetic properties.

-

Omega-Chain Modification: Alterations to the omega-tail can enhance the activity of moderately potent compounds. The 17-phenyl modification is a prime example of this, often leading to increased potency and metabolic stability.

-

C-9 Ketone: Modifications at this position are generally better tolerated than at other core positions.

For the related 17-phenyl-18,19,20-trinor PGF2α isopropyl ester, it was found that the optimal position for the benzene ring on the omega-chain is at carbon-17.[4] This suggests that the placement of the phenyl group in 17-phenyl trinor PGE2 ethyl amide is also likely optimal for its activity.

Signaling Pathways

Prostaglandin E2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor is coupled to distinct intracellular signaling pathways. 17-phenyl trinor PGE2 and its ethyl amide analog are known to be agonists at EP1 and EP3 receptors, and in rats, also at the EP4 receptor.[1]

Figure 1: Signaling pathways of PGE2 receptors activated by 17-phenyl trinor PGE2 ethyl amide.

Experimental Protocols

The characterization of 17-phenyl trinor PGE2 ethyl amide and its analogs involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of the test compound for a specific receptor.

1. Membrane Preparation:

-

HEK293 cells stably expressing the human EP receptor subtype of interest are cultured and harvested.

-

Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) with protease inhibitors.

-

The lysate is centrifuged at low speed to remove nuclei and debris, followed by high-speed centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a BCA or Bradford assay.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

Receptor membrane preparation (e.g., 20-40 µg of protein).

-

A fixed concentration of radioligand (e.g., [3H]-PGE2) at a concentration near its Kd.

-

Varying concentrations of the unlabeled test compound (17-phenyl trinor PGE2 ethyl amide or its analogs).

-

-

For total binding, no unlabeled compound is added. For non-specific binding, a high concentration of unlabeled PGE2 is added.

-

The plate is incubated (e.g., 60-90 minutes at room temperature) to allow binding to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) to separate bound from free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

After drying, a scintillation cocktail is added to each well, and the radioactivity is counted using a liquid scintillation counter.

4. Data Analysis:

-

The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: General workflow for a competitive radioligand binding assay.

Guinea Pig Ileum Contraction Assay

This is a classic pharmacological preparation to assess the contractile or relaxant effects of compounds on smooth muscle.

1. Tissue Preparation:

-

A male guinea pig is euthanized, and a segment of the terminal ileum is excised.

-

The ileum is cleaned of mesenteric tissue and flushed with Tyrode's solution.

-

A 2-3 cm segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

2. Recording of Contractions:

-

One end of the ileum segment is attached to a fixed hook, and the other end is connected to an isotonic force transducer.

-

The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the Tyrode's solution.

3. Experimental Procedure:

-

Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., 17-phenyl trinor PGE2 ethyl amide) to the organ bath.

-

The contractile response is allowed to reach a plateau at each concentration before the next addition.

-

Responses are typically expressed as a percentage of the maximum contraction induced by a standard agonist like acetylcholine or histamine.

4. Data Analysis:

-

The EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximum effect (Emax) are determined by fitting the concentration-response data to a sigmoidal curve.

Hamster Antifertility Assay

This in vivo model is used to evaluate the potential of a compound to terminate pregnancy.

1. Animal Model:

-

Female golden hamsters are mated, and day 1 of pregnancy is confirmed by the presence of sperm in a vaginal smear.

2. Dosing and Observation:

-

The test compound is administered (e.g., via subcutaneous or intraperitoneal injection) at various doses on a specific day of gestation (e.g., day 4 or 5, post-implantation).

-

A vehicle control group is also included.

-

The animals are observed daily for signs of toxicity or abortion.

3. Endpoint Measurement:

-

On a later day of gestation (e.g., day 14-15), the animals are euthanized, and the uterine horns are examined for the number of viable fetuses and resorption sites.

4. Data Analysis:

-

The antifertility activity is expressed as the percentage of animals with complete fetal resorption at each dose level.

-

The ED50 (the dose that causes pregnancy termination in 50% of the animals) is calculated using probit analysis.

Logical Relationships in SAR

The following diagram illustrates the logical relationships between structural modifications and the resulting biological activity, based on the principles discussed.

Figure 3: Logical relationships in the structure-activity of 17-phenyl trinor PGE2 ethyl amide.

Conclusion

17-phenyl trinor PGE2 ethyl amide is a potent prostaglandin analog with primary activity as an agonist at EP1 and EP3 prostanoid receptors. Its structure incorporates key modifications—a 17-phenyl group and a C-1 ethyl amide—that enhance its biological activity and modulate its pharmacokinetic profile compared to the parent PGE2 molecule. The experimental methodologies outlined in this guide provide a robust framework for the characterization of this and related compounds. Further systematic SAR studies on a series of 17-phenyl trinor PGE2 ethyl amide analogs would be invaluable for a more detailed understanding of the specific contributions of different structural motifs to receptor affinity, selectivity, and in vivo efficacy, thereby guiding the development of new therapeutic agents targeting the prostaglandin signaling pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Receptor Binding Affinity of 17-phenyl trinor Prostaglandin E2 ethyl amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics of 17-phenyl trinor Prostaglandin E2 ethyl amide, a synthetic analog of Prostaglandin E2 (PGE2). This document details its function as a prodrug, the binding affinity of its active form, the experimental methodologies for determining these properties, and the associated signaling pathways of its target receptors.

Introduction

17-phenyl trinor Prostaglandin E2 ethyl amide is a molecule of significant interest in pharmacology due to its targeted agonistic activity on specific prostanoid receptors. It is designed as a prodrug, meaning it is administered in an inactive or less active form, which is then metabolized in the body into the active compound. The ethyl amide modification is a key structural feature that enhances the lipophilicity of the parent compound, 17-phenyl trinor Prostaglandin E2.[1] This increased lipid solubility facilitates better tissue uptake and distribution.[1] Following administration, endogenous amidases cleave the ethyl amide group, releasing the active carboxylic acid form, 17-phenyl trinor Prostaglandin E2, which then exerts its pharmacological effects by binding to its target receptors.[1]

Receptor Binding Affinity Data

The pharmacologically active form of the compound, 17-phenyl trinor Prostaglandin E2, is an agonist for the E-type prostanoid (EP) receptors, with a notable selectivity for the EP1 and EP3 subtypes.[1][2][3][4] The binding affinity of 17-phenyl trinor Prostaglandin E2 has been quantified in studies using mouse and rat receptors. The data, presented as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Species | Binding Affinity (Ki) |

| EP1 | Mouse | 14 nM[1][2] |

| Rat | 25 nM[1][2] | |

| EP3 | Mouse | 3.7 nM[1][2] |

| Rat | 4.3 nM[1][2] | |

| EP4 | Rat | 54 nM[1][2] |

Experimental Protocols

The determination of receptor binding affinities, such as the Ki values listed above, is typically achieved through competitive radioligand binding assays. The following is a detailed, representative protocol for such an assay.

Protocol: Competitive Radioligand Binding Assay for EP Receptor Affinity

1. Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) recombinantly expressing the human or rodent EP1, EP3, or EP4 receptor subtype.

-

Radioligand: A tritiated prostaglandin, typically [³H]-PGE2, with high specific activity.

-

Test Compound: 17-phenyl trinor Prostaglandin E2 (the active form).

-

Non-specific Binding Control: A high concentration of a non-labeled standard ligand (e.g., 10 µM unlabeled PGE2).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

96-well Plates.

-

Filtration Apparatus.

-

Scintillation Counter.

2. Procedure:

-

Membrane Preparation:

-

Culture the cells expressing the target EP receptor subtype to a sufficient density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add a defined amount of the membrane preparation, the radioligand ([³H]-PGE2) at a concentration close to its dissociation constant (Kd), and assay buffer.

-

Non-specific Binding Wells: Add the membrane preparation, the radioligand, and a saturating concentration of the unlabeled standard ligand.

-

Competition Binding Wells: Add the membrane preparation, the radioligand, and varying concentrations of the test compound (17-phenyl trinor Prostaglandin E2).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum filtration apparatus.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To visually represent the processes described, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Signaling pathways for EP1 and EP3 prostaglandin receptors.

References

Navigating the Stability and Degradation of 17-Phenyl Trinor PGE2 Ethyl Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-phenyl trinor PGE2 ethyl amide is a synthetic analog of prostaglandin E2 with notable agonistic activity at EP1 and EP3 receptors, holding potential in various therapeutic areas.[1][2][3][4][5] As with any pharmaceutical compound, a thorough understanding of its stability and degradation profile is paramount for ensuring its quality, efficacy, and safety. This technical guide provides an in-depth overview of the stability and potential degradation pathways of 17-phenyl trinor PGE2 ethyl amide. Due to the limited availability of specific stability data for this compound, this guide leverages extensive data from studies on latanoprost, a structurally related and commercially successful prostaglandin F2α analog. The experimental protocols and degradation patterns observed for latanoprost serve as a robust framework for designing and interpreting stability studies for 17-phenyl trinor PGE2 ethyl amide.

Introduction to 17-Phenyl Trinor PGE2 Ethyl Amide

17-phenyl trinor PGE2 ethyl amide is a derivative of 17-phenyl trinor PGE2, a potent EP1 and EP3 receptor agonist.[1][2] The modification of the C-1 carboxyl group to an ethyl amide is intended to increase lipophilicity, thereby enhancing tissue uptake and lowering the effective concentration.[1] The amide is expected to be hydrolyzed in vivo by amidases to the active free acid, 17-phenyl trinor PGE2. Understanding the chemical stability of the ethyl amide prodrug is critical for formulation development, storage, and ensuring consistent delivery of the active compound.

Stability Profile: Insights from Latanoprost Studies

While specific quantitative stability data for 17-phenyl trinor PGE2 ethyl amide is not extensively published, valuable insights can be drawn from the stability of latanoprost, another prostaglandin analog widely used in ophthalmic solutions. Latanoprost shares the core prostaglandin structure, making its stability under various stress conditions a relevant surrogate for predicting the behavior of 17-phenyl trinor PGE2 ethyl amide.

Factors Affecting Stability

Forced degradation studies on latanoprost have identified several key factors that significantly impact its stability: temperature, light, and pH.[6][7][8]

-

Temperature: Latanoprost exhibits thermal instability.[9] It is stable at refrigerated (4°C) and room temperatures (25°C) for extended periods.[9][10] However, degradation accelerates at elevated temperatures.[9][10]

-

Light: Exposure to ultraviolet (UV) radiation, particularly UVB, causes rapid degradation of latanoprost.[9]

-

pH: Extreme pH conditions, both acidic and basic, lead to significant degradation of latanoprost.[6][7][8]

-

Oxidation: Oxidative stress, for instance, from hydrogen peroxide, can also contribute to the degradation of the molecule.[7]

Quantitative Stability Data for Latanoprost

The following tables summarize the quantitative data from various stability studies on latanoprost. This data provides a baseline for the expected stability of prostaglandin analogs like 17-phenyl trinor PGE2 ethyl amide.

Table 1: Thermal Stability of Latanoprost

| Temperature (°C) | Time for 10% Degradation (t90) | Degradation Rate (µg/mL/day) | Reference |

| 4 | Stable for 30 days | Not measurable | [9] |

| 25 | Stable for 30 days | Not measurable | [9] |

| 27 | Stable | Not measurable | [10] |

| 37 | - | 0.15 | [10] |

| 40 | - | 35% degradation in 24 hours | [7] |

| 50 | 8.25 days | 0.29 | [9][10] |

| 70 | 1.32 days | - | [9] |

Table 2: Forced Degradation of Latanoprost under Various Conditions

| Stress Condition | Duration | Degradation (%) | Reference |

| Acidic (pH not specified) | Not specified | 91 | [7] |

| Basic (pH not specified) | Not specified | 95 | [7] |

| 30% Hydrogen Peroxide | 6 hours | 20 | [7] |

| White Light | 24 hours | 13 | [7] |

Potential Degradation Pathways

The degradation of prostaglandin analogs like 17-phenyl trinor PGE2 ethyl amide can occur through several chemical pathways, primarily hydrolysis and oxidation.

Hydrolysis

The ethyl amide group at the C-1 position is susceptible to hydrolysis, which would convert the prodrug into its active free acid form, 17-phenyl trinor PGE2. This hydrolysis can be catalyzed by acid or base. The ester linkage in latanoprost is similarly labile.

Oxidation

The cyclopentane ring and the side chains of prostaglandins contain hydroxyl groups and double bonds that are potential sites for oxidation. Oxidative degradation can lead to a variety of products with altered biological activity.

The following diagram illustrates a potential degradation pathway for 17-phenyl trinor PGE2 ethyl amide, focusing on the primary expected degradation route of hydrolysis.

Caption: Potential degradation pathways for 17-phenyl trinor PGE2 ethyl amide.

Experimental Protocols for Stability Assessment

To definitively determine the stability profile of 17-phenyl trinor PGE2 ethyl amide, a series of well-defined experiments are required. The following protocols are based on established methods used for latanoprost and other prostaglandin analogs.

Stability-Indicating HPLC Method Development

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.

Objective: To develop a chromatographic method capable of separating the parent compound from its degradation products and any formulation excipients.

Methodology:

-

Column Selection: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often used. The pH of the aqueous phase should be optimized for peak shape and resolution.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Forced Degradation: The compound is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

-

Method Validation: The method is validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products.

Methodology:

-

Acid and Base Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 N HCl) and a strong base (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3-30% H2O2) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 60-80°C).

-

Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

Analysis: Analyze the stressed samples by the validated HPLC method and by LC-MS/MS to identify the mass of the degradation products.

The following diagram illustrates a typical experimental workflow for assessing the stability of a pharmaceutical compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 17-phenyl trinor Prostaglandin E2 ethyl amide | CymitQuimica [cymitquimica.com]

- 4. amsbio.com [amsbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 17-phenyl trinor Prostaglandin E2 ethyl amide in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-phenyl trinor Prostaglandin E2 ethyl amide is a synthetic analog of Prostaglandin E2 (PGE2) that functions as a potent and selective agonist for the Prostaglandin E2 receptor 1 (EP1).[1][2] As an EP1 receptor agonist, this compound has been utilized in preclinical in vivo studies to investigate the role of the EP1 receptor in various physiological and pathophysiological processes. Its ethyl amide modification enhances lipid solubility, thereby improving tissue uptake.[2][3] These application notes provide detailed protocols and summarized data from in vivo studies in mice, focusing on its utility in models of renal fibrosis and retinal neurodegeneration.

I. Application in a Murine Model of Renal Fibrosis

A. Overview

Activation of the EP1 receptor by 17-phenyl trinor Prostaglandin E2 ethyl amide has been shown to exacerbate renal dysfunction and glomerulosclerosis in a mouse model of renal fibrosis.[2] This makes the compound a valuable tool for studying the pathological mechanisms of kidney disease and for the preclinical evaluation of potential therapeutics targeting the EP1 receptor pathway.

B. Quantitative Data Summary

The following table summarizes the key quantitative findings from a study utilizing 17-phenyl trinor Prostaglandin E2 ethyl amide in a five-sixths nephrectomy (5/6 Nx) mouse model of renal fibrosis.[2]

| Parameter | Control (5/6 Nx) | 17-phenyl trinor PGE2 ethyl amide treated (5/6 Nx) | Fold Change | Reference |

| Plasma Blood Urea Nitrogen (BUN) (mmol/l) | 17.83 ± 1.13 | 21.55 ± 1.67 | ~1.21 | [2] |

| Plasma Creatinine (Cr) (µmol/l) | 28.25 ± 1.86 | Not specified, but significantly higher | Increased | [2] |

| Glomerulosclerosis | - | Aggravated (P<0.05) | - | [2] |

| Collagen Deposition | - | Increased | - | [1] |

| Col1 Protein Expression | - | Upregulated | - | [1] |

| GRP78 Protein Expression | - | Upregulated | - | [1] |

| TRPC1 Protein Expression | - | Upregulated | - | [1] |

| PERK Protein Expression | - | Upregulated | - | [1] |

C. Experimental Protocol

1. Animal Model:

-

Species: Mouse

-

Strain: C57/BL6, male

-

Age: 8-12 weeks

-

Weight: 15-20 g

-

Model: Five-sixths nephrectomy (5/6 Nx) to induce renal fibrosis.[2]

2. Reagent Preparation and Administration:

-

Compound: 17-phenyl trinor Prostaglandin E2 ethyl amide

-

Vehicle: DMSO (stock solution), further diluted for injection (specific diluent not specified in the abstract, but PBS or saline is common).

-

Route of Administration: Intraperitoneal (i.p.) injection.[1][4]

-

Dosing Schedule: Three times a week for 12 weeks, starting immediately after the 5/6 nephrectomy surgery.[1][4]

3. Outcome Measures:

-

Renal Function: Measurement of plasma Blood Urea Nitrogen (BUN) and Creatinine (Cr) levels at the end of the 12-week treatment period.[2]

-

Histological Analysis: Assessment of glomerulosclerosis and extracellular matrix/collagen deposition in kidney tissue sections.[1]

-

Protein Expression Analysis: Western blotting or immunohistochemistry to determine the expression levels of Col1, GRP78, TRPC1, and PERK in kidney tissue.[1]

D. Signaling Pathway

II. Application in a Murine Model of Retinal Neurodegeneration

A. Overview

Topical administration of 17-phenyl trinor Prostaglandin E2 ethyl amide in healthy mice has been shown to induce retinal ganglion cell (RGC) loss and gliosis.[5] This suggests a role for the EP1 receptor in retinal neurodegeneration and provides a model for studying the mechanisms of glaucoma and other optic neuropathies.

B. Quantitative Data Summary

The following table summarizes the key quantitative findings from a study using topical administration of 17-phenyl trinor Prostaglandin E2 ethyl amide in healthy mice.[5]

| Parameter | Vehicle Control | 17-phenyl trinor PGE2 ethyl amide treated | p-value | Reference |

| Retinal Ganglion Cell (RGC) Viability | Baseline | Significantly fewer RGCs | p<0.005 | [5] |

| Glial Reactivity (GFAP staining) | Baseline | Increased | - | [5] |

| EP1 Receptor Expression in Retina | Baseline | Increased | - | [5] |

C. Experimental Protocol

1. Animal Model:

-

Species: Mouse

-

Strain: Not specified, but a common strain for ophthalmic research is C57BL/6.

-

Health Status: Healthy, wild-type mice.[5]

2. Reagent Preparation and Administration:

-

Compound: 17-phenyl trinor Prostaglandin E2 ethyl amide

-

Concentration: 260 µM.[5]

-

Vehicle: Not specified, but likely a sterile ophthalmic solution.

-

Route of Administration: Topical, to the ocular surface.[5]

-

Dosing Volume: 20 µL per day, administered as two daily doses.[5]

-

Dosing Schedule: Twice daily for 14 days.[5]

3. Outcome Measures:

-

Retinal Ganglion Cell Viability: Immunohistochemistry (IHC) for RGC-specific markers such as RBPMS to quantify RGC numbers in retinal flat mounts or sections.[5]

-

Glial Reactivity: IHC for Glial Fibrillary Acidic Protein (GFAP) to assess astrocyte activation in the retina.[5]

-

EP1 Receptor Expression: IHC or Western blotting to measure the expression of the EP1 receptor in retinal tissue.[5]

D. Experimental Workflow and Signaling

Conclusion

17-phenyl trinor Prostaglandin E2 ethyl amide is a versatile pharmacological tool for in vivo studies in mice. The protocols and data presented here demonstrate its utility in modeling disease states characterized by EP1 receptor activation, specifically in the contexts of renal fibrosis and retinal neurodegeneration. These applications provide a foundation for further research into the pathological roles of the EP1 receptor and the development of novel therapeutic strategies. Researchers should note that the specific experimental details, such as vehicle formulation and detailed methods for outcome assessment, may require further optimization based on laboratory-specific conditions and the full details of the cited primary literature.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. What are EP1 agonists and how do they work? [synapse.patsnap.com]

- 3. Effect of selective inhibition or activation of PGE2 EP1 receptor on glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Prostaglandin E2 receptors as therapeutic targets in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Cell-Based Assays for 17-phenyl trinor PGE2 ethyl amide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of 17-phenyl trinor PGE2 ethyl amide, a synthetic analog of prostaglandin E2 (PGE2). This compound is a potent agonist of the E prostanoid (EP) receptors, specifically targeting EP1 and EP3 subtypes, with some activity reported at the EP4 receptor.[1][2] The ethyl amide modification enhances its lipid solubility, facilitating better tissue uptake.[1] The following protocols are designed for researchers in pharmacology and drug development to assess the potency and signaling pathways of this compound in a cellular context.

Summary of Quantitative Data

The following table summarizes the binding affinities of the parent compound, 17-phenyl trinor PGE2, for various EP receptor subtypes. Data for the ethyl amide derivative is limited, but it is expected to be converted to the active free acid by intracellular amidases.[1]

| Receptor Subtype | Species | Parameter | Value (nM) |

| EP1 | Mouse | Ki | 14[1] |

| EP3 | Mouse | Ki | 3.7[1] |

| EP1 | Rat | Ki | 25[1] |

| EP3 | Rat | Ki | 4.3[1] |

| EP4 | Rat | Ki | 54[1] |

Receptor Activation and Second Messenger Assays

Calcium Mobilization Assay for EP1 Receptor Activation

The EP1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca2+]i). This assay measures the ability of 17-phenyl trinor PGE2 ethyl amide to induce calcium mobilization in cells expressing the EP1 receptor.[3][4]

Experimental Protocol:

-

Cell Culture:

-

Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing the human EP1 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to attach overnight.

-

-

Fluorescent Calcium Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's instructions. A common loading buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Aspirate the culture medium from the wells and wash once with 100 µL of loading buffer.

-

Add 100 µL of the dye-loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

After incubation, wash the cells twice with 100 µL of loading buffer to remove excess dye. Add 100 µL of loading buffer to each well.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of 17-phenyl trinor PGE2 ethyl amide in a suitable solvent (e.g., DMSO or ethanol).

-

Perform serial dilutions of the compound in the loading buffer to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM).

-

Include a positive control (e.g., PGE2) and a vehicle control (e.g., 0.1% DMSO in loading buffer).

-

-

Measurement of Intracellular Calcium:

-

Use a fluorescence plate reader equipped with an automated injection system.

-

Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., Ex/Em = 490/525 nm for Fluo-8).

-

Record a baseline fluorescence reading for approximately 20 seconds.

-

Inject 20 µL of the compound dilutions into the respective wells.

-

Immediately begin recording the fluorescence intensity every second for at least 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the data to the response of a maximal concentration of the positive control.

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Workflow for Calcium Mobilization Assay

Caption: Workflow of the calcium mobilization assay.

cAMP Inhibition Assay for EP3 Receptor Activation

The EP3 receptor is coupled to the inhibitory G-protein (Gi), and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies the ability of 17-phenyl trinor PGE2 ethyl amide to inhibit forskolin-stimulated cAMP production.

Experimental Protocol:

-

Cell Culture:

-

Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human EP3 receptor in an appropriate growth medium (e.g., F-12K or DMEM) supplemented with 10% FBS, antibiotics, and a selection agent.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

-

Compound Treatment:

-

Prepare serial dilutions of 17-phenyl trinor PGE2 ethyl amide in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Aspirate the culture medium and wash the cells once with serum-free medium.

-

Add the compound dilutions to the wells.

-

Pre-incubate the cells with the compound for 15-30 minutes at 37°C.

-

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Aspirate the medium and lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[5]

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each sample from the standard curve.

-

Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).

-

Plot the percentage of inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Workflow for cAMP Inhibition Assay

Caption: Workflow of the cAMP inhibition assay.

Signaling Pathway Diagrams

The activation of EP1 and EP3 receptors by 17-phenyl trinor PGE2 ethyl amide initiates distinct downstream signaling cascades.

EP1 Receptor Signaling Pathway

Caption: EP1 receptor signaling pathway.

EP3 Receptor Signaling Pathway

Caption: EP3 receptor signaling pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 17-phenyl trinor Prostaglandin E2 ethyl amide | CymitQuimica [cymitquimica.com]

- 3. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

Application Notes and Protocols: 17-phenyl trinor Prostaglandin E2 Ethyl Amide in Glaucoma Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Consequently, therapeutic strategies are predominantly aimed at reducing IOP. Prostaglandin (PG) analogs are a first-line treatment for glaucoma due to their efficacy in lowering IOP, once-daily dosing, and favorable side-effect profile.[1][2]

This document provides detailed application notes on 17-phenyl trinor Prostaglandin E2 ethyl amide , a synthetic prostaglandin analog, and its relevance to glaucoma research. While direct studies on the use of 17-phenyl trinor PGE2 ethyl amide in glaucoma models are not prevalent in the current literature, its mechanism of action as an EP1 and EP3 receptor agonist is of significant interest in the field of ophthalmology.[3] Research has indicated that EP1 and EP3 receptors are involved in the regulation of IOP.[4]

Furthermore, due to the close structural and functional relationship, and the extensive use in glaucoma research, this document will also provide comprehensive details on the widely studied 17-phenyl trinor Prostaglandin F2α ethyl amide (Bimatoprost), an FP receptor agonist.

17-phenyl trinor Prostaglandin E2 Ethyl Amide: Mechanism of Action and Relevance to Glaucoma

17-phenyl trinor Prostaglandin E2 ethyl amide is characterized as a potent agonist for the prostanoid EP1 and EP3 receptors.[3] While research has linked this specific compound to the aggravation of renal dysfunction, its receptor targets are present in ocular tissues and are implicated in IOP regulation.[3][4]

EP Receptor Activity in the Eye:

-

EP1 Receptors: Selective EP1 agonists have been shown to lower IOP in feline models.[4]

-

EP3 Receptors: The EP3 receptor is considered a promising target for glaucoma therapy. Dual EP3/FP receptor agonists, such as ONO-9054 (Sepetoprost), have demonstrated more potent IOP-lowering effects than FP agonists alone in both preclinical and clinical studies.[5][6][7][8] The proposed mechanism involves enhancing aqueous humor outflow through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways.[6]

The potential for 17-phenyl trinor PGE2 ethyl amide in glaucoma research lies in its ability to selectively probe the EP1 and EP3 receptor pathways, helping to elucidate their specific roles in aqueous humor dynamics.

Signaling Pathway for Dual EP3/FP Agonism

The following diagram illustrates the proposed synergistic mechanism of dual EP3 and FP receptor agonists in lowering intraocular pressure.

References

- 1. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 2. Prostaglandins in the eye: Function, expression, and roles in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. EP3/FP dual receptor agonist ONO-9054 administered morning or evening to patients with open-angle glaucoma or ocular hypertension: results of a randomised crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. The Roles Played by FP/EP3 Receptors During Pressure-lowering in Mouse Eyes Mediated by a Dual FP/EP3 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent, Selective Prostaglandin EP3/FP Dual Agonist, ONO-9054, for the Treatment of Glaucoma [jstage.jst.go.jp]

Application Notes and Protocols for Investigating Renal Fibrosis with 17-phenyl trinor PGE2 ethyl amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal fibrosis is a pathological hallmark of progressive chronic kidney disease (CKD), leading to the excessive deposition of extracellular matrix (ECM), scarring of kidney tissue, and eventual loss of renal function. Prostaglandin E2 (PGE2) is a critical lipid mediator in the kidney, exerting its effects through four distinct E-prostanoid (EP) receptors (EP1-EP4). The compound 17-phenyl trinor PGE2 ethyl amide is a synthetic analog of PGE2 that functions as a potent agonist for the EP1 and EP3 receptors.[1][2][3][4][5][6] Emerging evidence indicates that activation of the EP1 receptor with 17-phenyl trinor PGE2 ethyl amide exacerbates renal dysfunction and glomerulosclerosis, suggesting a pro-fibrotic role for this signaling pathway.[7][8][9][10]

These application notes provide a comprehensive guide for utilizing 17-phenyl trinor PGE2 ethyl amide to investigate the mechanisms of renal fibrosis in both in vivo and in vitro models. Detailed protocols for key experiments are provided to facilitate the study of EP1 receptor-mediated signaling in the context of kidney disease.

Mechanism of Action

17-phenyl trinor PGE2 ethyl amide selectively binds to and activates the EP1 and EP3 receptors.[1][2] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i).[11][13][14][15] This increase in intracellular calcium is a key event that can trigger various downstream cellular responses, including the activation of pro-fibrotic pathways. In the context of renal fibrosis, activation of the EP1 receptor by 17-phenyl trinor PGE2 ethyl amide has been shown to potentiate the pro-fibrotic effects of transforming growth factor-beta (TGF-β).[16][17]

Signaling Pathway Diagram

Caption: EP1 Receptor Signaling Pathway.

Data Presentation

The following tables summarize quantitative data from a representative study investigating the effects of 17-phenyl trinor PGE2 ethyl amide in a five-sixths nephrectomy (5/6 Nx) mouse model of renal fibrosis.[9][18]

Table 1: Effect of 17-phenyl trinor PGE2 ethyl amide on Renal Function in 5/6 Nx Mice

| Treatment Group | Plasma BUN (mmol/L) | Plasma Creatinine (µmol/L) |

| Sham | 9.14 ± 0.69 | 18.50 ± 1.29 |

| 5/6 Nx (Vehicle) | 17.83 ± 1.13 | 28.25 ± 1.86 |

| 5/6 Nx + 17-phenyl trinor PGE2 ethyl amide | 21.55 ± 1.67 | 35.50 ± 2.48 |

Data are presented as mean ± SEM.

Table 2: Effect of 17-phenyl trinor PGE2 ethyl amide on Pro-fibrotic Markers in 5/6 Nx Mice

| Treatment Group | Collagen I (relative protein expression) | GRP78 (relative protein expression) | TRPC1 (relative protein expression) | PERK (relative protein expression) |

| Sham | Baseline | Baseline | Baseline | Baseline |

| 5/6 Nx (Vehicle) | Increased | Increased | Increased | Increased |

| 5/6 Nx + 17-phenyl trinor PGE2 ethyl amide | Further Increased | Further Increased | Further Increased | Further Increased |

This table represents the qualitative trend of protein expression changes observed in the study.[9][18]

Experimental Protocols

In Vivo Model: Five-Sixths (5/6) Nephrectomy in Mice

This model induces chronic kidney disease and subsequent renal fibrosis.

Caption: 5/6 Nephrectomy Experimental Workflow.

-

Animals: 8-12 week old male C57/BL6 mice (15-20 g) are commonly used.[18]

-

Anesthesia: Administer appropriate anesthesia (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).

-

Step 1: Two-thirds nephrectomy of the left kidney.

-

Recovery: Allow the animals to recover for one week with appropriate post-operative care, including analgesics.

-

Step 2: Right nephrectomy.

-

After one week, make a flank incision on the right side to expose the right kidney.

-

Ligate the renal artery, vein, and ureter, and remove the entire right kidney.

-

Suture the incision.

-

-

Treatment:

-

Following a recovery period, begin treatment with 17-phenyl trinor PGE2 ethyl amide or vehicle control.

-

A documented dosage is 0.3 µg/g body weight, administered via intraperitoneal (i.p.) injection three times a week for 12 weeks.[18]

-

-

Monitoring: Monitor animal health, body weight, and renal function (e.g., by measuring plasma blood urea nitrogen (BUN) and creatinine) at regular intervals.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and collect blood and kidney tissues for analysis.

In Vitro Model: TGF-β1 Induced Fibrosis in Renal Cells

This model allows for the investigation of cellular and molecular mechanisms in a controlled environment.

Caption: In Vitro Fibrosis Experimental Workflow.

-

Cell Culture: Culture primary human renal fibroblasts or a suitable renal cell line (e.g., NRK-49F rat kidney fibroblasts) in appropriate growth medium.[24][25][26][27]

-

Seeding: Seed cells in multi-well plates at a desired density and allow them to adhere and reach approximately 70-80% confluency.

-

Serum Starvation: To synchronize the cells, replace the growth medium with serum-free medium and incubate for 24 hours.

-

Treatment:

-

Pre-treat the cells with varying concentrations of 17-phenyl trinor PGE2 ethyl amide (e.g., 10 µM) for 1 hour.[17]

-

Include a vehicle control group.

-

-

TGF-β1 Stimulation:

-

Sample Collection:

-

Collect the cell culture supernatant for analysis of secreted proteins.

-

Lyse the cells to extract total protein and RNA.

-

Analysis of Fibrosis Markers

This histological staining method is used to visualize and quantify collagen in tissue sections.

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded kidney sections.

-

Staining Solution: Prepare Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid).

-

Staining: Incubate the slides in the Picro-Sirius Red solution for 1 hour.

-

Washing: Wash the slides in two changes of acidified water (0.5% acetic acid in water).

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a resinous medium.

-

Imaging and Quantification:

-

Visualize collagen as red under bright-field microscopy.

-

Use polarized light microscopy to enhance the birefringence of collagen fibers.

-

Quantify the stained area using image analysis software.

-

This technique is used to detect and quantify specific proteins in cell or tissue lysates.

-

Protein Extraction: Extract total protein from kidney tissue or cultured cells using a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against fibrotic markers such as Fibronectin, Collagen I, and α-Smooth Muscle Actin (α-SMA) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

This method is used to measure the mRNA levels of genes of interest.

-

RNA Extraction: Isolate total RNA from kidney tissue or cultured cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with specific primers for target genes (e.g., COL1A1, TGFB1) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the role of 17-phenyl trinor PGE2 ethyl amide and the EP1 receptor in the pathogenesis of renal fibrosis. By utilizing these established in vivo and in vitro models and analytical techniques, researchers can further elucidate the signaling pathways involved and evaluate the potential of targeting the EP1 receptor for therapeutic intervention in chronic kidney disease.

References

- 1. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]

- 2. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]

- 3. caymanchem.com [caymanchem.com]

- 4. amsbio.com [amsbio.com]

- 5. 17-phenyl trinor Prostaglandin E2 ethyl amide | CymitQuimica [cymitquimica.com]

- 6. nbs-bio.com [nbs-bio.com]

- 7. TGF-β/Smad signaling in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 receptors as therapeutic targets in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of selective inhibition or activation of PGE2 EP1 receptor on glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | IP3 Receptor-Mediated Calcium Signaling and Its Role in Autophagy in Cancer [frontiersin.org]

- 14. A new mode of Ca2+ signaling by G protein-coupled receptors: gating of IP3 receptor Ca2+ release channels by Gbetagamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]

- 16. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. mdpi.com [mdpi.com]

- 20. Video: A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy [jove.com]

- 21. researchgate.net [researchgate.net]

- 22. 2024.sci-hub.se [2024.sci-hub.se]

- 23. Surgical Techniques for Catheter Placement and 5/6 Nephrectomy in Murine Models of Peritoneal Dialysis [jove.com]

- 24. TGF-beta 1 induces proliferation in human renal fibroblasts via induction of basic fibroblast growth factor (FGF-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Role of Human Primary Renal Fibroblast in TGF-β1-Mediated Fibrosis-Mimicking Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. BioKB - Publication [biokb.lcsb.uni.lu]